molecular formula C12H11FN2OS B2471222 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one CAS No. 2195876-86-7

2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one

Cat. No.: B2471222
CAS No.: 2195876-86-7
M. Wt: 250.29
InChI Key: JYKVXUVAFNUDBF-UHFFFAOYSA-N
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Description

The compound “2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the allylthio, fluoro, and methyl groups at the appropriate positions. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with an allylthio group attached at the 2-position, a fluorine atom at the 7-position, and a methyl group at the 3-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The allylthio group could potentially undergo reactions typical of alkenes and thiols, while the fluorine atom might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Anti-inflammatory and Antimicrobial Activities

Quinazolin-4(3H)-one derivatives, including variants like 2-methylquinazolin-4(3H)-one, have been synthesized and evaluated for their biological activities. These compounds exhibit significant anti-inflammatory and antimicrobial properties. For instance, certain derivatives demonstrated promising anti-inflammatory activity with considerable TNF-α and IL-6 inhibitory activities. Additionally, variants of these compounds have shown antimicrobial activity against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).

Synthesis of Novel Derivatives

The synthesis of novel quinazolin-4(3H)-one derivatives has been an area of active research. These derivatives include complex structures conjugated with other molecular fragments, indicating the versatility and potential for chemical modifications of the quinazolinone backbone (Xi, 2014).

Applications in Tuberculosis Treatment

Quinazolin-4(3H)-one compounds have been synthesized and evaluated for their activity against tuberculosis. Some of these compounds, such as certain 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrated potent anti-tuberculosis activity, comparable to standard drugs like rifampicin (Panneerselvam et al., 2016).

Antitumor Activities

Several derivatives of 2-methylquinazolin-4(3H)-one have been designed, synthesized, and evaluated for their antitumor activity. Some of these compounds have shown selective activities against various cancer cell lines, including renal, breast, and leukemia cells (Alanazi et al., 2013).

Synthesis of Complex Derivatives

The synthesis of complex derivatives of quinazolin-4(3H)-one, such as those with azo compounds and 1,2,3-triazole moieties, has been explored. These compounds have been tested for their antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Khan, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinazoline derivatives are known to have biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and testing for potential biological activity .

Properties

IUPAC Name

7-fluoro-3-methyl-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-3-6-17-12-14-10-7-8(13)4-5-9(10)11(16)15(12)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKVXUVAFNUDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)F)N=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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